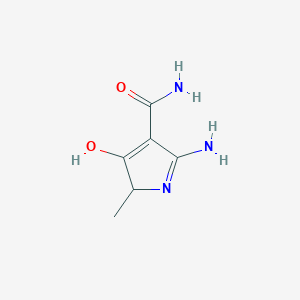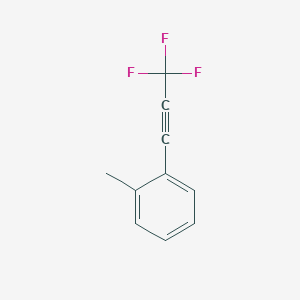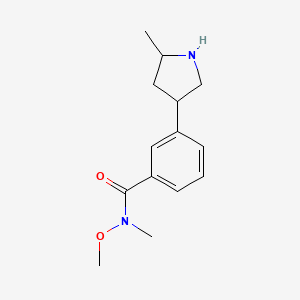
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidinyl group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide typically involves the reaction of 3-(5-methylpyrrolidin-3-yl)benzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzaldehyde.
Reduction: Formation of N-methyl-3-(5-methylpyrrolidin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the pyrrolidinyl group, making it less complex.
N-Methoxy-N-methyl-3-(2-methylpyrrolidin-3-yl)benzamide: Similar structure but with a different substitution pattern on the pyrrolidinyl ring.
N-Methoxy-N-methyl-3-(5-chloropyrrolidin-3-yl)benzamide: Contains a chlorine atom instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-13(9-15-10)11-5-4-6-12(8-11)14(17)16(2)18-3/h4-6,8,10,13,15H,7,9H2,1-3H3 |
Clé InChI |
ZYKQJHLXUDIJRM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


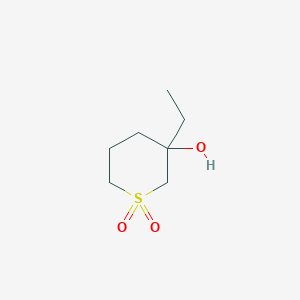
![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
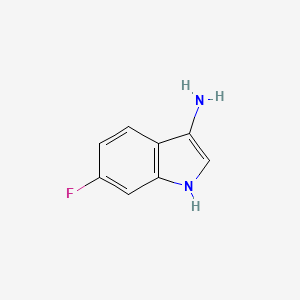
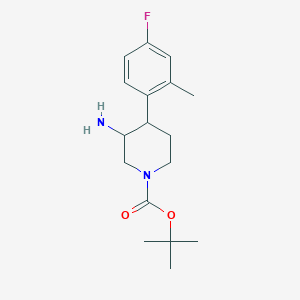
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
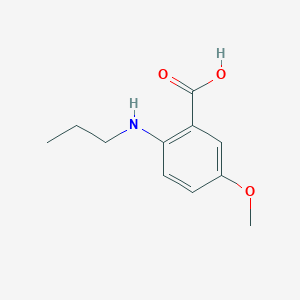
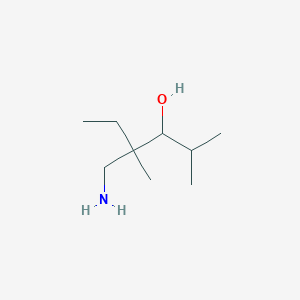
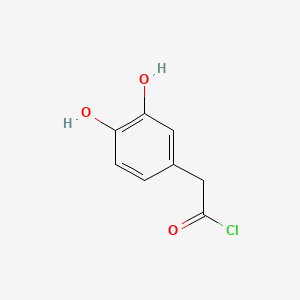
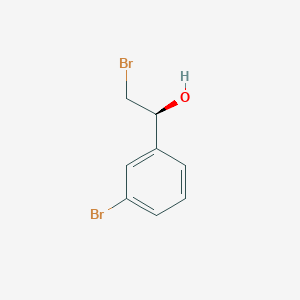
![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
